6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This compound binds to the enzyme and strongly inhibits its activity , thereby disrupting the normal cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (200.65) suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cell lines such as MCF-7, HCT-116, and HepG-2 .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is capable of binding to the enzyme xanthine oxidase and strongly inhibits its activity . This interaction is due to the structural resemblance of the compound to the substrates of the enzyme .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also has moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme xanthine oxidase and inhibiting its activity . This inhibition is due to the structural resemblance of the compound to the substrates of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine in tetrahydrofuran (THF) to form the pyrazolo[3,4-d]pyrimidine ring . The reaction is carried out at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying over sodium sulfate to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related pyrazolo[3,4-d]pyrimidine derivatives often involves continuous flow processes. These methods are designed to optimize yield and purity while minimizing reaction times and waste .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the methylsulfanyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylsulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic chemistry and its potential biological activities .
Properties
IUPAC Name |
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTTWVUBGAVDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279178 | |
Record name | NSC11577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-85-3 | |
Record name | NSC11577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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